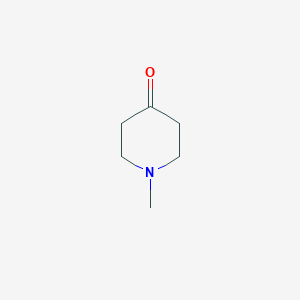

1-Methyl-4-piperidone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPVABNAQUEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162735 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-73-4 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Methyl 4 Piperidone and Its Derivatives

Traditional Synthetic Routes to N-Substituted-4-piperidonesguidechem.com

N-substituted-4-piperidones, including the target compound 1-Methyl-4-piperidone, are crucial intermediates in the production of drugs and alkaloids. guidechem.com Their synthesis has been a subject of extensive research, leading to the development of several key methodologies. These routes often begin with simple, acyclic precursors and construct the six-membered nitrogen heterocycle through various cyclization strategies. guidechem.comresearchgate.net

Synthesis using Diesters as Raw Materials

A prevalent and classical method for synthesizing 4-piperidones involves the use of diesters as starting materials. guidechem.comgoogle.com This approach is centered around the Dieckmann condensation, an intramolecular reaction of a diester to form a cyclic β-keto ester. dtic.milresearchgate.net The general process consists of three main steps:

Double Michael Addition: A primary amine is reacted with two equivalents of an acrylic acid derivative, such as methyl or ethyl acrylate (B77674), to form an aminodiester. dtic.milresearchgate.net For the synthesis of this compound, methylamine (B109427) is the primary amine of choice.

Dieckmann Cyclization: The resulting diester undergoes an intramolecular cyclization facilitated by a strong base (e.g., sodium hydride, sodium methoxide) to yield a cyclic β-keto ester. researchgate.netrsc.org

Hydrolysis and Decarboxylation: The intermediate β-keto ester is then subjected to acidic hydrolysis and heated, which removes the ester group and a carboxyl group, respectively, to afford the final N-substituted-4-piperidone. wikipedia.orglookchem.com

This multi-step sequence has been successfully applied to a range of N-substituted-4-piperidones, as detailed in the table below. researchgate.nettandfonline.com

| Amine | Acrylate | Base | Product | Overall Yield | Reference |

| Benzamide | Ethyl acrylate | Sodium hydride | Ethyl N-benzoyl-4-piperidone-3-carboxylate | 60% | rsc.org |

| Aniline (B41778) | t-Butyl acrylate | Sodium hydride | N-phenyl-4-piperidone | 80% (from diester) | rsc.org |

| Phenethylamine | Methyl acrylate | Sodium | 1-(2-Phenethyl)-4-piperidone | 72% | tandfonline.com |

Table 1: Examples of N-Substituted-4-piperidone Synthesis via Dieckmann Condensation.

Synthesis using Pyridine (B92270) Oxide as Raw Material

The synthesis of N-substituted-4-piperidones can also be approached starting from pyridine-based compounds. One such method involves using pyridine oxide as the raw material. guidechem.comgoogle.com This route is generally considered more complex operationally compared to other traditional methods. google.com The transformation typically requires rearrangement of the pyridine ring, often photochemically or through other means, followed by reduction of the ring system to the saturated piperidone structure.

Synthesis using Pyrrolo[1,2-α]pyridone as Raw Material

Another specialized synthetic route utilizes pyrrolo[1,2-α]pyridone as a precursor. guidechem.com This bicyclic compound can be converted into the piperidone scaffold through reactions that involve the cleavage and rearrangement of its ring structure. These methods are valuable for creating specific substitution patterns but are less common for general synthesis compared to the Dieckmann condensation.

Synthesis using Dichloropentanone as Raw Material

A direct and efficient method for forming the piperidone ring is the cyclization of 1,5-dichloro-3-pentanone with a primary amine. guidechem.comwikipedia.org This reaction provides a straightforward pathway to N-substituted-4-piperidones. For the synthesis of this compound, methylamine is reacted directly with 1,5-dichloro-3-pentanone. wikipedia.org The precursor, 1,5-dichloro-3-pentanone, can be synthesized in a two-step process starting from acrylic acid. guidechem.compatsnap.com

| Step | Reactants | Reagents/Catalysts | Product | Reference |

| 1 | Acrylic acid | Thionyl chloride, N,N-dimethylformamide | 3-Chloropropionyl chloride | guidechem.compatsnap.com |

| 2 | 3-Chloropropionyl chloride, Ethylene | Aluminum trichloride | 1,5-Dichloro-3-pentanone | guidechem.compatsnap.com |

| 3 | 1,5-Dichloro-3-pentanone, Methylamine | - | This compound | guidechem.comwikipedia.org |

Table 2: Synthesis of this compound via the Dichloropentanone Route.

Synthesis using Secondary Amines and Acrylonitrile (B1666552) or Acrylic Esters as Raw Materials

This synthetic strategy involves the reaction of a primary amine with two molecules of an activated alkene, such as acrylonitrile or an acrylic ester, in a double aza-Michael addition. guidechem.comdtic.milkcl.ac.uk This reaction forms a key acyclic intermediate which is then cyclized to produce the piperidone ring. dtic.mil While the outline mentions secondary amines, the formation of the N-substituted piperidone ring typically starts with a primary amine to provide the nitrogen atom for the heterocycle. The use of acrylonitrile results in a dinitrile intermediate, which can be cyclized via a Thorpe-Ziegler reaction, whereas acrylic esters lead to the diester intermediate for the Dieckmann condensation as described previously. dtic.milresearchgate.net

Synthesis via Michael Addition, Cyclization, and Decarboxylation

This pathway represents one of the most fundamental and widely used strategies for constructing N-substituted-4-piperidones. guidechem.comwikipedia.org It is a comprehensive description of the process that often begins with diesters or is initiated by the reaction of primary amines with acrylates. The first synthesis of this compound, reported in 1948, employed this very sequence. wikipedia.org The process involves a double Michael reaction between methylamine and two equivalents of ethyl acrylate, which is followed by a Dieckmann cyclization and subsequent saponification and decarboxylation to yield the final product. wikipedia.org This method has proven to be robust, with a reported total yield of 58% under optimized conditions for this compound. The key transformation is the base-catalyzed intramolecular cyclization (Dieckmann condensation) of the aminodiester, followed by acid-catalyzed hydrolysis and decarboxylation of the resulting β-keto ester. researchgate.netlookchem.comchemicalbook.com

Synthesis via Mannich Reaction

The Mannich reaction is a cornerstone in the synthesis of piperidone scaffolds. researchgate.netchemrevlett.com This organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849). The resulting product is a β-amino-carbonyl compound, also known as a Mannich base. chemrevlett.com For the synthesis of piperidones, this reaction is typically carried out by condensing a ketone, an aldehyde, and an amine. mdma.chijpsr.com

Glacial acetic acid has been found to be an effective solvent for the Mannich reaction in the preparation of substituted 4-piperidones, leading to rapid reactions and satisfactory yields. mdma.ch The versatility of the Mannich reaction allows for the synthesis of a wide array of 4-piperidones with diverse substituents at various positions of the piperidine (B6355638) ring. mdma.ch

Double Mannich Condensation Method

A significant variation of the Mannich reaction is the double Mannich condensation. This method is employed for the synthesis of N,N′-Dimethylbispidinone. lookchem.comsigmaaldrich.com It has also been utilized to produce 4-oxo-piperidine-3,5-dicarboxylates. google.com This specific reaction involves the condensation of one mole of a primary amine, two moles of an aldehyde (such as pyridine-2-carbaldehyde or a nitrophenylcarbaldehyde), and dimethyl oxoglutarate. google.com The initial steps of the reaction involve the formation of an iminium ion, which then undergoes a tandem addition-cycloaddition with a β-ketocarboxylate. dtic.mil

Advanced and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced approaches, including microwave-assisted and ultrasound-promoted synthesis, as well as novel catalytic methods, offer significant advantages over traditional techniques.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced purity. youtube.comyoutube.com This technique has been successfully applied to the synthesis of various piperidine derivatives.

One application involves the alkylation of piperidines with chloroalkanes on a silica (B1680970) support, achieving nearly quantitative yields in just 6 to 10 minutes. youtube.com Another example is the microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety, which are prepared through the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides in excellent yields. nih.gov A method for preparing this compound involves the microwave irradiation of a mixture of ethyl acrylate and a tetrahydrofuran (B95107) solution of methylamine to produce N,N-diethyl acetamide (B32628) methylamine. guidechem.com

The advantages of microwave-assisted synthesis include rapid and uniform heating, which often leads to cleaner reactions with fewer side products. youtube.com

| Reactants | Product | Conditions | Yield | Reference |

| Chloroalkanes, Piperidines | N-alkylated piperidines | Microwave, Silica support | ~100% | youtube.com |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Thiosemicarbazides | Quinoline thiosemicarbazones with piperidine moiety | Microwave irradiation | Excellent | nih.gov |

| Ethyl acrylate, Methylamine in THF | N,N-diethyl acetamide methylamine | Microwave irradiation | Not specified | guidechem.com |

Ultrasound-Promoted Synthesis

Ultrasound irradiation provides an alternative green approach to chemical synthesis, often leading to shorter reaction times and higher yields. mdpi.com This sonochemical method has been effectively used in the synthesis of piperidin-4-one derivatives.

Novel bipodal and tripodal piperidin-4-ones have been synthesized by reacting 4-piperidone (B1582916) hydrochloride monohydrate with various alkylating and acylating agents under ultrasonic irradiation. nih.gov This method was also successful in preparing a sterically hindered phthaloyl derivative of piperidin-4-one, which proved difficult to synthesize using conventional methods. nih.gov Furthermore, ultrasound has been employed to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives using a piperidine catalyst. mdpi.com The synthesis of functionalized tetrahydropyridines has also been achieved using ytterbium(III) triflate as a catalyst under ultrasonic irradiation. dergipark.org.tr

| Reactants | Product | Conditions | Yield | Reference |

| 4-Piperidone hydrochloride monohydrate, Alkylating/Acylating agents | Bipodal and tripodal piperidin-4-ones | Ultrasonic irradiation | High | nih.gov |

| Ketone, Malononitrile (B47326), Ethyl cyanoacetate, Hydrazine hydrate | Pyridin-2(1H)-one derivatives | Ultrasound, Piperidine catalyst | Excellent | mdpi.com |

| Aldehydes, p-Anisidine, Methyl acetoacetate | Functionalized tetrahydropyridines | Ultrasound, Yb(OTf)3 catalyst | Good | dergipark.org.tr |

Catalytic Hydrogenation in Piperidine Synthesis

Catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for the synthesis of the piperidine core. researchgate.net This process typically involves the use of a metal catalyst and hydrogen gas to reduce the aromatic pyridine ring.

Various catalysts have been investigated for this transformation, including platinum, palladium, rhodium, ruthenium, and nickel. asianpubs.org A notable method employs platinum(IV) oxide (PtO2), also known as Adams' catalyst, for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature under 50-70 bar of hydrogen pressure. asianpubs.org This approach has been used to synthesize a range of piperidine derivatives, including 2-methyl, 3-methyl, 2-bromo, and 2-fluoro piperidines. asianpubs.org Rhodium on carbon has also been shown to be an effective catalyst for the hydrogenation of pyridines at lower atmospheric pressures. asianpubs.org More recently, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been demonstrated as a sustainable alternative that operates at ambient temperature and pressure without the need for acidic additives. acs.org

| Substrate | Catalyst | Conditions | Product | Reference |

| Substituted Pyridines | PtO2 | Glacial acetic acid, 50-70 bar H2, Room temperature | Substituted Piperidines | asianpubs.org |

| Pyridines | Rhodium on carbon | Lower atmospheric pressure H2 | Piperidines | asianpubs.org |

| Pyridine | Rh/C cathode | Anion-exchange membrane electrolyzer, Ambient temperature and pressure | Piperidine | acs.org |

| Furfurylamine/Tetrahydrofurfurylamine | Cobalt-based, Nickel-based, etc. | Hydrogen gas | Piperidine | google.com |

Oxidative Amination of Non-activated Alkenes

A more advanced and atom-economical approach to piperidine synthesis involves the oxidative amination of non-activated alkenes. This strategy allows for the direct formation of carbon-nitrogen bonds and the construction of the piperidine ring from simple alkene precursors.

One such method utilizes a gold(I) complex as a catalyst for the intramolecular oxidative amination of non-activated alkenes. nih.govresearchgate.net This reaction proceeds with the use of an iodine(III) oxidizing agent and results in the difunctionalization of the double bond with simultaneous formation of the N-heterocycle. nih.gov Another approach involves a photoredox-catalyzed intramolecular C-H oxidative amination of alkenes. nih.gov In this system, photooxidation of an electron-rich alkene generates a radical cation that is susceptible to attack by a tethered amine nucleophile, followed by a copper(II)-mediated oxidative cyclization to afford the piperidine product. nih.gov A visible-light-initiated, iodine-catalyzed intramolecular Csp3–H amination has also been developed for the selective synthesis of piperidines. acs.org

| Substrate Type | Catalyst/Reagent | Key Features | Product | Reference |

| Non-activated alkenes with tethered amine | Gold(I) complex, Iodine(III) oxidizing agent | Difunctionalization of double bond | Substituted Piperidines | nih.govresearchgate.net |

| Alkenes with tethered amine | Photocatalyst, Cu(II) | Intramolecular C-H oxidative amination | Piperidine scaffolds | nih.gov |

| Alkyl chains with tethered amine | Molecular iodine, Terminal oxidant | Visible-light initiated, Csp3–H amination | Piperidines | acs.org |

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of piperidine rings, valued for its efficiency in forming C-N bonds. A particularly powerful variant is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This method involves the cyclization of a 1,5-dicarbonyl compound with an amine, where the amine serves as the nitrogen source, followed by reduction. The versatility of this approach is enhanced by the wide availability of different amines, allowing for diverse substitutions on the piperidine nitrogen. chim.it For instance, the reaction of a 1,5-diketone with ammonium (B1175870) formate, which acts as both the nitrogen source and a reductant, can yield the corresponding piperidine. researchgate.net

This strategy is not only used to construct the core piperidone ring but also to functionalize it. This compound itself is a key starting material in reductive amination reactions to produce a variety of derivatives. nih.gov For example, it can be reacted with anilines to form 4-amino-piperidine intermediates, a crucial step in the synthesis of fentanyl and its analogues. who.intresearchgate.net The process typically involves the initial formation of an iminium ion by the condensation of this compound with a primary or secondary amine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). chim.itnih.gov

The synthesis of polyamine PA3, for instance, begins with a reductive amination between this compound and 1,4-dioxa-8-azaspiro[4.5]decane, using NaBH(OAc)₃ as the reducing agent, to yield a di-piperidine compound. nih.gov These reactions highlight the utility of reductive amination as a robust method for elaborating the this compound scaffold. researchgate.netd-nb.info

Table 1: Examples of Reductive Amination Strategies in Piperidine Synthesis

| Starting Materials | Nitrogen Source | Reducing Agent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,5-Dicarbonyl sugar derivative | Ammonium formate | NaBH₃CN | Polyhydroxypiperidine (DNJ) | 73% | chim.it |

| 1,5-Diketone | Aryl ammonium formate | (Self-reducing) | Substituted Piperidine | - | researchgate.net |

| This compound, 1,4-dioxa-8-azaspiro[4.5]decane | 1,4-dioxa-8-azaspiro[4.5]decane | NaBH(OAc)₃ | Di-piperidine compound | 29% | nih.gov |

| N-Boc-piperidin-4-one, 3,4-dichloroaniline | 3,4-dichloroaniline | - | N-aryl-piperidin-4-amine | - | researchgate.net |

Novel Cyclization Reactions (e.g., Nazarov Cyclization)

The Nazarov cyclization is a powerful pericyclic reaction involving the acid-catalyzed 4π-conrotatory electrocyclization of divinyl ketones to produce cyclopentenones. researchgate.netyoutube.com While classically used for five-membered carbocycles, the principles of this reaction and related cyclizations can be adapted for the synthesis of heterocyclic systems like piperidones. researchgate.netdigitellinc.com

One strategy involves the chemoselective hydration of a ynediene (a compound with a triple bond and two double bonds), obtained from the dehydration of a vinyl propargyl alcohol. This hydration, often catalyzed by mercury(II) in the presence of sulfuric acid, forms a divinyl ketone intermediate. A subsequent double Michael addition of an amine to this dienone can then lead to the formation of a 4-piperidone ring. dtic.mil

More broadly, the development of novel cyclization reactions provides new pathways to functionalized piperidines. Boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has emerged as a metal-free method to create polysubstituted piperidines with high yields and diastereoselectivity. nih.gov Another approach is the DDQ-mediated oxidative cyclization of enamides and N-vinyl carbamates, which generates N-acyliminium ions that cyclize to form piperidine rings. pitt.edu These modern methods expand the synthetic chemist's toolkit for accessing complex piperidone derivatives that may not be readily available through traditional means. nih.govpitt.edu

Table 2: Overview of Novel Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Key Intermediate | Key Features | Product | Reference |

|---|---|---|---|---|

| Nazarov-type/Michael Addition | Divinyl ketone | Hydration of ynediene followed by double Michael addition with an amine. | 4-Piperidone | dtic.mil |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Boronyl radical | Metal-free, high modularity, atom economy. | Polysubstituted Piperidines | nih.gov |

| DDQ-Mediated Oxidative Cyclization | N-Acyliminium ion | Oxidative generation of iminium ion for cyclization. | Piperidine Rings | pitt.edu |

| Interrupted Nazarov Cyclization | Pentadienyl cation | Lewis acid-catalyzed sequence of cyclization, amination, and isomerization. | Cyclopenta[b]indoles | nih.gov |

Asinger Reaction with this compound

The Asinger reaction is a multicomponent reaction (MCR) that synthesizes 3-thiazoline heterocycles. wikipedia.org In its classic form, it involves the reaction of a ketone, elemental sulfur, and ammonia. wikipedia.orgresearchgate.net When this compound is used as the ketone component, this reaction offers a direct route to spiro-thiazoline-piperidine structures. The mechanism proceeds through the in-situ formation of an α-mercaptoketone, which then condenses with another molecule of the ketone and ammonia to form the thiazoline (B8809763) ring. wikipedia.org

A more controlled and often higher-yielding variation is the modified Asinger reaction. In this approach, an α-haloketone reacts with a sulfide (B99878) source like sodium hydrosulfide (B80085) (NaSH) to pre-form the α-mercaptoketone intermediate. This intermediate is then reacted in situ with a ketone or aldehyde and ammonia (or a pre-formed imine) to generate the 3-thiazoline. wikipedia.orgnih.gov This method allows for greater substrate scope, including the use of aromatic aldehydes, which are often challenging in the classical Asinger four-component reaction (A-4CR). nih.gov The use of this compound in such a reaction would lead to the formation of a 3-thiazoline ring attached at the C3 position of the piperidone.

Table 3: Components of the Asinger Reaction for 3-Thiazoline Synthesis

| Reaction Variant | Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

|---|---|---|---|---|---|---|

| Classical Asinger | Ketone (e.g., this compound) | Second Ketone/Aldehyde | Elemental Sulfur | Ammonia | 3-Thiazoline | wikipedia.orgresearchgate.net |

| Modified Asinger | α-Haloketone | Sodium Hydrosulfide (NaSH) | Ketone/Aldehyde (e.g., this compound) | Ammonia/Imine | 3-Thiazoline | wikipedia.orgnih.gov |

Stereoselective Synthesis and Diastereoselectivity

Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex piperidine derivatives, as stereochemistry often dictates biological activity. nih.govacs.org Several powerful strategies have been developed to achieve high stereoselectivity.

The imino Diels-Alder reaction is a prominent method for the stereoselective synthesis of substituted 4-piperidones. acs.org The reaction between electron-rich dienes and imines, often catalyzed by a Lewis acid like ZnCl₂, can produce 4-aminotetrahydropyridine derivatives with excellent yield and high stereoselectivity. acs.orgacs.org Subsequent hydrolysis of these adducts yields the desired substituted 4-piperidone. The stereochemical outcome of this cyclization can be influenced by the nature of the substituent on the imine nitrogen. acs.org

Other modern methods also provide exceptional control over diastereoselectivity:

Light-Mediated Epimerization: A photoredox-catalyzed method allows for the epimerization of less stable (contra-thermodynamic) piperidine diastereomers into their more stable counterparts with high diastereoselectivity (>95:5 dr). This is particularly useful for correcting the stereochemistry of late-stage synthetic intermediates. acs.org

DDQ-Mediated Oxidative Cyclization: This method can generate piperidine rings with a high degree of diastereoselectivity. pitt.edu

Boronyl Radical-Catalyzed Cycloaddition: This reaction between 3-aroyl azetidines and alkenes delivers polysubstituted piperidines with generally high diastereoselectivity. nih.gov

Intramolecular Ring Closing: The intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters can generate multiple new stereogenic centers with high diastereoselectivity, providing scaffolds for 4-hydroxy piperidine derivatives. rsc.org

These advanced techniques enable the precise construction of complex, multi-substituted piperidone cores, which are invaluable in the development of new therapeutic agents. nih.govnih.gov

Table 4: Comparison of Stereoselective Synthesis Methods for Piperidone Derivatives

| Method | Key Reagents/Catalyst | Stereochemical Control | Typical Outcome | Reference |

|---|---|---|---|---|

| Imino Diels-Alder | ZnCl₂ (Lewis Acid) | Diene/Imine facial selectivity | High diastereoselectivity, dependent on N-substituent | acs.orgacs.org |

| Light-Mediated Epimerization | Photoredox Catalyst | Epimerization to thermodynamic product | >95:5 dr for the more stable isomer | acs.org |

| DDQ-Mediated Oxidative Cyclization | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Nucleophilic attack on iminium ion | High diastereoselectivity | pitt.edu |

| Radical (4+2) Cycloaddition | Diboron compounds, 4-phenylpyridine | Catalyst-controlled cycloaddition | High yield and diastereoselectivity | nih.gov |

| Corey–Chaykovsky Ring Closing | Sulfonium salts | Intramolecular cyclization | High diastereoselectivity, creates multiple stereocenters | rsc.org |

Polymer-Bound Methodologies in Piperidone Synthesis

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial chemistry. aua.grnih.gov These methodologies have been effectively applied to the synthesis of piperidone derivatives.

One approach involves immobilizing a starting material or intermediate onto a polymer resin and then performing chemical transformations. For example, a formal synthesis of the piperidine alkaloid (±)-prosophylline was achieved using a polymer-supported 2,6-disubstituted-dihydro-2H-pyridin-3-one as the key intermediate. The total yield for the nine-step synthesis on the solid phase was 12.8%. aua.gr

Multicomponent reactions are particularly well-suited for solid-phase synthesis. The Ugi four-component reaction has been used to create N-substituted pyrrolidinones tethered to piperidine rings. nih.gov In this strategy, polymer-supported glutamic acid is reacted with an isocyanide and N-Boc-4-piperidone. After the reaction, the Boc protecting group is removed, and the piperidine nitrogen can be further diversified by reacting it with various capping agents like sulfonyl chlorides or isocyanates before cleavage from the resin. nih.gov

Another solid-phase strategy starts with a Michael addition, where piperidin-4-one acts as the donor and a resin (e.g., REM resin) as the acceptor. Subsequent Knoevenagel condensation with various aldehydes introduces diversity, and the final products are cleaved from the support via Hofmann elimination, which can simultaneously introduce a second point of diversity. researchgate.net The use of polymer-supported reagents, such as polymer-supported triphenylphosphine (B44618) (PS-TPP) for activation reactions, also streamlines synthesis by simplifying the removal of reagent-derived byproducts. mdpi.com

Table 5: Examples of Polymer-Bound Methodologies in Piperidone Synthesis

| Strategy | Resin/Support | Key Reaction | Synthesized Structure | Reference |

|---|---|---|---|---|

| Formal Synthesis of (±)-prosophylline | Merrifield Resin | Aza-Achmatowicz rearrangement, Cross metathesis | Polymer-supported dihydro-2H-pyridin-3-one | aua.gr |

| Ugi Four-Component Reaction | MBHA Resin | Ugi reaction with Boc-piperidone | N-substituted pyrrolidinone tethered to N-substituted piperidines | nih.gov |

| Michael Addition/Knoevenagel Condensation | REM Resin | Michael addition, Knoevenagel condensation, Hofmann elimination | 3,5-bis(substituted-idene)piperidin-4-ones | researchgate.net |

| Reagent-Supported Synthesis | Polymer-Supported Triphenylphosphine (PS-TPP) | Activation of diols for protection | Piperidine Nucleosides | mdpi.com |

| Pteridinone Synthesis | Wang Resin | Nucleophilic substitution, reduction, cyclization | Dihydropteridinones | nih.gov |

Industrial Production Considerations and Limitations of Synthetic Methods

While numerous methods exist for synthesizing this compound, many face limitations regarding industrial-scale production. guidechem.com Key considerations for industrial synthesis include cost of raw materials, reaction efficiency, safety, environmental impact, and ease of purification. google.com

Commonly cited laboratory syntheses often have drawbacks when scaled up. For example:

Dieckmann Cyclization: A classic route involves the double Michael addition of methylamine to ethyl acrylate, followed by a Dieckmann cyclization and decarboxylation. wikipedia.org While effective, this multi-step process can be complex to manage on a large scale. dtic.milguidechem.com

Mannich-type Reactions: The condensation of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine is another established route. chemicalbook.com However, purification of the final product often requires column chromatography, which is generally not feasible for industrial production. chemicalbook.com

Use of Expensive or Hazardous Reagents: Some methods for reducing piperidone precursors, such as the conjugate reduction of dihydropyridones, have traditionally used expensive reagents like L-Selectride or K-Selectride. While cheaper alternatives like zinc and acetic acid exist, the handling of large quantities of metals and acids presents its own challenges. organic-chemistry.org The use of hazardous materials like phosphorus pentachloride in some historical syntheses is also a major drawback.

An ideal industrial process would utilize cheap, readily available starting materials and avoid complex purification steps. google.com One patented method aims to address these issues by using raw materials like methyl piperidone and ethyl chloroformate, which are inexpensive, and purifies the intermediate product via distillation rather than chromatography, achieving over 99.5% purity. google.com Another approach involves the cyclization of 1,5-dichloro-3-pentanone with methylamine, which avoids some of the complexities of the Dieckmann route. guidechem.comwikipedia.org However, even these improved methods must be carefully optimized to ensure high yield and purity while minimizing waste and operational complexity for successful and economical industrial production. guidechem.com

Table 6: Industrial Viability of Synthetic Routes to this compound

| Synthetic Method | Advantages | Limitations for Industrial Scale | Reference |

|---|---|---|---|

| Dieckmann Cyclization | Established, uses basic starting materials (methylamine, ethyl acrylate). | Multi-step process, potential for side reactions, can be complex to control. | guidechem.comwikipedia.org |

| Mannich Reaction | Uses acetonedicarboxylate esters. | Often requires column chromatography for purification, not ideal for large scale. | guidechem.comchemicalbook.com |

| Reduction of Dihydropyridones | Can be stereoselective. | Historically used expensive and pyrophoric reagents (L/K-Selectride). | organic-chemistry.org |

| Cyclization of Dichloropentanone | More direct route. | Requires synthesis of the dichloropentanone precursor. | guidechem.comwikipedia.org |

| Chloroformate-based Method | Uses inexpensive raw materials, avoids chromatography, high purity via distillation. | Patented process, may involve regulated chemicals. | google.com |

Reaction Mechanisms and Chemical Transformations of 1 Methyl 4 Piperidone

Nucleophilic Reactivity and Carbonyl Group Involvement

The chemical behavior of 1-methyl-4-piperidone is significantly influenced by the presence of a carbonyl group (C=O). The polarization of the carbon-oxygen double bond, where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge, renders the carbonyl carbon electrophilic. libretexts.org This electrophilicity makes it a prime target for attack by electron-rich species, known as nucleophiles, leading to nucleophilic addition reactions. libretexts.org

In these reactions, the nucleophile adds to the carbonyl carbon, and the pi bond of the C=O group breaks, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. A variety of nucleophiles can react with this compound in this manner. For instance, Grignard reagents (organomagnesium compounds) can add alkyl or aryl groups to the carbonyl carbon, while cyanide ions can form cyanohydrins. The reactivity of the carbonyl group is fundamental to many of the transformations discussed in subsequent sections, serving as the initial site of reaction for condensations and other additions.

Reactions at the Alpha-Methylene Group

The methylene (B1212753) groups adjacent to the carbonyl group in this compound (at the C-3 and C-5 positions) are known as alpha-methylene groups. The protons attached to these carbons exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance.

This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate ion. This enolate can then react with various electrophiles in alkylation reactions. For example, experiments involving the alkylation of 1-alkyl-4-piperidones have been described, leading to the formation of products such as 1-substituted 3-acetonyl-4-piperidones. rsc.org These reactions typically proceed by treating the piperidone with a strong base to generate the enolate, followed by the addition of an alkyl halide or another electrophilic species. The ability to functionalize the piperidone ring at these alpha positions is a valuable strategy in the synthesis of more complex piperidine (B6355638) derivatives.

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the positions alpha to the carbonyl group.

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation that occurs between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound serves as the ketone component in this reaction, reacting with various aromatic aldehydes in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) to form α,β-unsaturated ketones. acs.orgnih.govpraxilabs.com

The reaction mechanism involves the deprotonation of an α-carbon of the piperidone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to yield a highly conjugated and stable product, often referred to as a benzylidene derivative. praxilabs.com Depending on the stoichiometry, the reaction can produce either the mono- or bis-arylidene derivatives. acs.org For example, the reaction with benzaldehyde (B42025) can yield (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone. sigmaaldrich.com

| Reactant A | Reactant B (Aldehyde) | Catalyst | Product |

| This compound | Benzaldehyde | Pyrrolidine (B122466) | (E)-3-arylidene-1-methyl-4-piperidone nih.gov |

| This compound | Benzaldehyde | Potassium Hydroxide | 3,5-Dibenzylidene-1-methyl-4-piperidone acs.org |

| This compound | 3-Chlorobenzaldehyde | Pyrrolidine | (E)-3-(3-Chlorobenzylidene)-1-methylpiperidin-4-one nih.gov |

| This compound | 3-Bromobenzaldehyde | Pyrrolidine | (E)-3-(3-Bromobenzylidene)-1-methylpiperidin-4-one nih.gov |

This compound can react with primary amines in a condensation reaction to form a Schiff base, also known as an imine. dergipark.org.trresearchgate.net This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration, typically under acidic catalysis, to form a carbon-nitrogen double bond (-C=N-). jetir.orgnih.gov

This transformation is often the first step in a process called reductive amination. Instead of isolating the Schiff base, it is reduced in situ to the corresponding secondary amine. masterorganicchemistry.com This reduction can be achieved using specific reducing agents that are capable of reducing the iminium ion intermediate without affecting the initial ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com This one-pot procedure is a highly effective method for the N-alkylation of amines and the synthesis of substituted piperidines from this compound.

| Reaction Stage | General Reactants | Key Intermediate | Final Product | Common Reagents |

| Stage 1: Imine Formation | This compound + Primary Amine (R-NH₂) | Schiff Base / Iminium Ion | - | Acid catalyst (e.g., acetic acid) |

| Stage 2: Reduction | Schiff Base / Iminium Ion | - | 4-(Alkylamino)-1-methylpiperidine | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.comcommonorganicchemistry.com |

Cyclization Reactions

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular and lead to the formation of new ring structures.

Derivatives of this compound can undergo intramolecular cyclization reactions. One notable example involves a sequence that can follow a Michael addition. For instance, the reaction of this compound with benzaldehyde can lead to the formation of (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone. The proposed pathway for such products can involve a Michael addition followed by a sequential intramolecular O-cyclization and elimination. sigmaaldrich.com In these specialized transformations, a nucleophilic oxygen atom within the molecule (often from an enol or enolate intermediate) attacks an electrophilic center to form a new heterocyclic ring. This is often followed by an elimination step, such as the loss of water or another small molecule, to yield a stable, often aromatic or conjugated, final product. Such cyclization strategies are key in building complex, fused heterocyclic scaffolds from piperidone-based starting materials.

Azomethine Ylide Cycloaddition

This compound, as a cyclic ketone, is a suitable substrate for the generation of azomethine ylides, which are nitrogen-based 1,3-dipoles. These intermediates are not typically isolated but are generated in situ and trapped with dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrrolidines. stackexchange.com A common and efficient method for generating these ylides is the decarboxylative condensation of an α-amino acid with a carbonyl compound. mdpi.comnih.gov

The reaction mechanism, when using this compound and a secondary amino acid like sarcosine (B1681465) (N-methylglycine), proceeds through several key steps. The process is initiated by the nucleophilic addition of the amino acid's nitrogen to the carbonyl carbon of this compound. This is followed by proton transfer, leading to a zwitterionic intermediate. Subsequent intramolecular proton transfer and dehydration steps result in the formation of an iminium carboxylate species. This intermediate is unstable and readily undergoes thermal decarboxylation (loss of CO₂) to generate the azomethine ylide. nih.gov

Once formed, the azomethine ylide is a highly reactive 1,3-dipole with a C-N-C π-system. nih.gov It can react with a wide range of dipolarophiles, such as alkenes or alkynes, in a concerted, stereospecific [3+2] cycloaddition. This reaction is a powerful tool in synthetic chemistry as it can generate complex pyrrolidine structures with high regio- and diastereoselectivity, potentially creating up to four new contiguous stereocenters in a single step. stackexchange.com The reaction involving azomethine ylides generated from cyclic ketones, such as cyclopentanones, with various dipolarophiles has been shown to produce complex dispiro-pyrrolidinyl-oxindole systems. mdpi.com This highlights the utility of cyclic ketones like this compound in constructing intricate molecular architectures.

Derivatization Reactions and Functionalization

This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization and functionalization reactions. The presence of the carbonyl group and the adjacent α-methylene protons provides multiple sites for chemical modification.

A primary reaction is the condensation at the α-carbons. The Claisen-Schmidt condensation, for example, involves the reaction of this compound with aromatic aldehydes in the presence of a base. This reaction typically leads to the formation of α,β-unsaturated ketones. When two equivalents of an aldehyde are used, bis-condensation can occur at both α-positions, yielding (3E,5E)-3,5-bis(arylmethylene)-1-methyl-4-piperidones. lookchem.comresearchgate.net These derivatives, sometimes referred to as curcumin (B1669340) analogues, are synthesized for various research applications. researchgate.net

Another key functionalization pathway is the formation of spiropiperidine rings. This can be achieved by reacting this compound with malononitrile (B47326) and other electrophiles or Michael acceptors. lookchem.comchemicalbook.com These multi-component reactions are efficient methods for building molecular complexity from simple precursors. Furthermore, this compound can participate in double Mannich condensation reactions to produce bicyclic structures like N,N′-Dimethylbispidinone. lookchem.comsigmaaldrich.com

The functionalization is not limited to the carbon framework. The piperidine nitrogen can be quaternized, for instance, to form a methiodide, which alters the electronic properties and solubility of the molecule. lookchem.comchemicalbook.com

While this compound itself is not directly used for peptide derivatization, a closely related derivative, 1-(1-methyl-4-piperidinyl)piperazine (M-PP) , has been employed for the chemical derivatization of peptide carboxyl groups. This technique is particularly useful in mass spectrometry-based proteomics to enhance the analysis of peptides.

The derivatization strategy aims to modify all carboxyl groups on a peptide, including those on the side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus. The reaction typically uses coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to facilitate the amidation of the carboxyl groups with the piperazine-based reagent.

The primary goal of this derivatization is to improve the ionization efficiency of peptides in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Studies have shown that derivatization with piperazine-based reagents can lead to significantly higher detection sensitivity, particularly for peptides with low molecular weight and high isoelectric point (pI) values. This enhancement allows for more comprehensive proteome analysis and can aid in the identification of proteins from complex biological samples.

Derivatives of this compound can be utilized as monomers in the synthesis of novel polymers through oxidative and condensation polymerization methods. These polymers exhibit a range of interesting chemical and physical properties.

One notable application involves the synthesis of anion exchange membranes. A derivative is first prepared by creating a Schiff base between this compound and an aniline (B41778) compound, followed by reduction. This N-methyl-4-piperidone-attached aniline monomer can then undergo oxidative polymerization to form a polyaniline derivative. Membranes fabricated from this polymer have been investigated for applications such as acid recovery through diffusion dialysis. researchgate.net

This compound itself can act as a monomer in acid-catalyzed polymerization reactions. In the presence of strong acids like trifluoromethanesulfonic acid (TFSA) and trifluoroacetic acid (TFA), it can react with aromatic compounds such as biphenyl (B1667301). This process yields high-molecular-weight, soluble, linear, and even hyperbranched polymers. The resulting polymers possess high thermal stability, with glass transition temperatures (Tg) often exceeding 250°C.

| Monomer | Co-monomer | Polymer Molecular Weight (Mw) | Polymer Yield |

| This compound | Biphenyl | 22,630 | 98% |

| N-(1-phenethyl)piperidone | None (Self-polymerization) | 67,714 | 93% |

Data sourced from a study on one-pot syntheses of polymers from 4-piperidones. rsc.org

Additionally, more complex derivatives can be used to create specialized polymers. For instance, 3,5-bis(p-aminobenzylidene)-1-phenethyl-4-piperidone, a derivative of 4-piperidone (B1582916), can be polymerized with various diformyl compounds to synthesize poly(azomethine-ether)s (PAMEs). These polymers have shown good solubility in aprotic solvents and exhibit liquid crystalline properties, specifically a nematic phase. researchgate.net

Aerobic C-H Bond Activation Mechanisms

This compound has been used as a model substrate in studies of aerobic C-H bond activation, a crucial class of reactions in organic chemistry that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. Specifically, the α,β-dehydrogenation of this compound has been investigated using gold nanoparticles supported on manganese oxide octahedral molecular sieves (Au/OMS-2) as a catalyst, with molecular oxygen (O₂) serving as the terminal oxidant.

Mechanistic studies, primarily using density functional theory (DFT) calculations, have elucidated the reaction pathway. The process begins with the cleavage of a C-H bond at the α-position relative to the carbonyl group, followed by the cleavage of a C-H bond at the β-position. A key finding is the role of O₂ in this process. An O₂ molecule, upon adsorbing onto a negatively charged gold cluster (resulting from charge transfer from the OMS-2 support), becomes activated. This activated oxygen is then able to abstract a hydrogen atom from the α-carbon of the this compound substrate. This indirect hydrogen abstraction by activated O₂ is energetically more favorable than a direct abstraction by the gold cluster itself.

Following the initial α-hydrogen abstraction, the subsequent abstraction of a β-hydrogen is promoted by adsorbed oxygen species (such as HOO, OH, and O) that are formed on the catalyst surface. This detailed mechanism provides broader insight into how supported gold catalysts facilitate aerobic C-H bond activation reactions. rsc.org

N-Methyl Inversion and Conformational Analysis

The conformational and structural properties of this compound have been precisely characterized using Fourier transform microwave spectroscopy (FT-MW) in a jet-cooled supersonic expansion. These studies revealed that the molecule exists in two distinct stable conformations at low temperatures, arising from the inversion of the nitrogen atom. lookchem.comresearchgate.net

The two conformers are distinguished by the orientation of the N-methyl group:

Equatorial Conformer: The methyl group is positioned in the equatorial plane of the piperidone ring. This is the most stable conformer.

Axial Conformer: The methyl group is positioned along the axial direction of the ring.

The energy difference between these two states and the barrier to their interconversion have been determined through these spectroscopic studies, supported by ab initio and DFT calculations. The rotational spectra for various isotopologues (containing ¹³C, ¹⁵N, and ¹⁸O) were also analyzed, allowing for a precise determination of the molecular structure (both substitution and effective structures) of the more stable equatorial conformer. lookchem.comresearchgate.net

This detailed conformational analysis provides fundamental data on the structure and dynamics of six-membered heterocyclic rings, highlighting the influence of the N-methyl substituent on the ring's geometry and stability. lookchem.comresearchgate.net

| Conformer | Relative Stability |

| Equatorial N-methyl | Most Stable |

| Axial N-methyl | Less Stable |

Applications in Organic Synthesis and Medicinal Chemistry

Precursors for Heterocyclic Compounds and Alkaloids

The structure of 1-methyl-4-piperidone makes it an ideal starting point for the synthesis of more complex nitrogen-containing heterocyclic systems, which are prevalent in natural products and pharmaceutically active compounds.

This compound is extensively used as a reactant in the preparation of various piperidine (B6355638) derivatives. For instance, it can be reacted with benzaldehyde (B42025) to form (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone through a Michael addition, followed by intramolecular O-cyclization/elimination sequential reactions medscape.com. Furthermore, it is a key component in the double Mannich condensation method to produce N,N′-Dimethylbispidinone medscape.com. The synthesis of curcumin (B1669340) analogues, specifically N-methyl-(3E,5E)-3,5-bis-(halogenbenzylidene)-4-piperidones, has been achieved through the Claisen-Schmidt condensation of this compound with various halogenated benzaldehydes nih.gov. These derivatives have shown potential cytotoxicity against breast cancer cell lines nih.gov.

The compound is instrumental in the formation of spiropiperidine rings, a structural motif found in a number of bioactive compounds. It can react with malononitrile (B47326) in the presence of electrophiles or Michael acceptors to generate spiropiperidine structures medscape.com. Additionally, solvent-free microwave irradiation of this compound with an aromatic aldehyde in the presence of pyrrolidine (B122466) yields 3-arylidene-4-piperidones nih.gov. These intermediates can then undergo cycloaddition with an azomethine ylide, derived from the condensation of isatin (B1672199) with sarcosine (B1681465), proline, or benzylamine, to form spiro-heterocycles with potential antimycobacterial properties nih.gov.

This compound serves as a precursor in the synthesis of fused tricyclic systems. For example, it is a starting material in a multi-step process to produce 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, an important intermediate in the synthesis of the oral FXa inhibitor, Edoxaban rsc.org. The synthesis involves the reaction of 3-bromo-1-methyl-piperidin-4-one, derived from this compound, with ethyl thiooxamide rsc.org.

Research into the direct application of this compound for the synthesis of tetrahydrophthalazines is not extensively documented in the reviewed literature.

Building Blocks for Pharmaceutical Compounds and Drug Development

The piperidine scaffold is a common feature in many pharmaceuticals, and this compound is a readily available starting material for the introduction of this motif. It is a recognized building block for a variety of pharmaceutical agents wikipedia.orgguidechem.com.

This compound is a key intermediate in the synthesis of various therapeutic agents. It is notably used in the production of the analgesic drug Mebeverine hydrochloride, an antispasmodic agent for irritable bowel syndrome journal7publish.com. The Wikipedia entry for this compound lists several pharmaceuticals for which it is a building block, including the analgesic Picenadol and other compounds such as Bamipine, Mebhydrolin, and Pimethixene, which have antihistaminic and sedative properties wikipedia.org.

While direct synthesis pathways from this compound to specific antiarrhythmic, antithrombotic, and cholesterol-lowering agents are not extensively detailed in the provided search results, the piperidine core is a known component in such drugs. For example, various 4-piperidinopyridine and 4-piperidinopyrimidine derivatives have been investigated as inhibitors of 2,3-oxidosqualene (B107256) cyclase-lanosterol synthase, a target for cholesterol-lowering drugs nih.gov. The synthesis of these compounds, however, does not explicitly start from this compound in the cited literature. Similarly, while piperazine (B1678402) derivatives have been studied for their antiarrhythmic properties, a direct synthetic link from this compound is not established in the available sources nih.gov.

The following table summarizes some of the pharmaceutical compounds for which this compound is a known building block:

| Pharmaceutical Compound | Therapeutic Class |

| Picenadol | Analgesic |

| Mebeverine | Antispasmodic |

| Bamipine | Antihistamine |

| Mebhydrolin | Antihistamine |

| Pimethixene | Antihistamine, Antiserotonergic |

| Naratriptan | Antimigraine |

| Pimavanserin | Antipsychotic |

| Piperylone | - |

| AC-90179 | - |

| B777-81 | - |

| DDD-016 | - |

| Hepzidine | - |

| LY-334370 | - |

| MPPP | Opioid analgesic |

| SN-22 | - |

Neuropharmaceuticals

This compound serves as a key precursor in the synthesis of numerous neuropharmacological agents. The piperidine ring is a common structural motif in drugs targeting the central nervous system (CNS). Historically, this compound was used in the initial 1947 synthesis of a potential analgesic, which later led to the discovery of MPTP, a compound known for inducing Parkinson-like symptoms in research models. wikipedia.org More contemporary applications include its role as a building block for pharmaceuticals such as Naratriptan, used for migraines, and Pimavanserin, a treatment for Parkinson's disease psychosis. wikipedia.org

Curcumin Analogs and Mimics

Curcumin, a natural compound from Curcuma longa, exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. rsc.orgchemrxiv.org However, its clinical application is hampered by poor bioavailability, chemical instability, and rapid metabolism. rsc.orgchemrxiv.orgnih.gov To overcome these limitations, medicinal chemists have developed synthetic analogs, or mimics, that retain or enhance the biological activity of curcumin while improving its pharmacokinetic profile. Scaffolds based on 3,5-bis(ylidene)-4-piperidone, which are readily synthesized from this compound, have emerged as a prominent class of curcumin mimics. rsc.orgnih.gov

Derivatives of this compound have been extensively investigated for their potential as anticancer agents, demonstrating significant cytotoxic activity against various human cancer cell lines.

Researchers have synthesized curcuminoid analogues by modifying the this compound core. For instance, the analog 3,5-bis (4-hydroxy-3-methoxy benzylidene)-N-methyl-4-piperidone (PAC) has shown improved bioavailability and stability compared to curcumin and has been studied for its potential against triple-negative breast cancer. mdpi.com Studies on LN-18 human glioblastoma cells showed that piperidone-based curcuminoid analogues, FLDP-5 and FLDP-8, were significantly more potent than curcumin itself, inducing cell death at much lower concentrations. researchgate.net These analogues were found to cause S-phase cell cycle arrest and induce oxidative stress, leading to apoptosis. researchgate.net

Similarly, a series of halogenated N-methyl-4-piperidone curcumin analogues demonstrated strong to moderate cytotoxic effects against the T47D breast cancer cell line. researchgate.netugm.ac.idugm.ac.id The specific activity varied based on the position and nature of the halogen substituent on the benzylidene rings.

Table 1: Cytotoxicity of this compound Derived Curcumin Analogs against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Curcumin | LN-18 (Glioblastoma) | 31 µM | researchgate.net |

| FLDP-8 | LN-18 (Glioblastoma) | 4 µM | researchgate.net |

| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | T47D (Breast) | 8 µg/mL | researchgate.netugm.ac.idugm.ac.id |

| N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | T47D (Breast) | 4 µg/mL | researchgate.netugm.ac.idugm.ac.id |

Other studies have found that 3,5-bis(ylidene)-4-piperidone derivatives show high potency against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with some revealing greater efficacy than the standard chemotherapy drug 5-fluorouracil. nih.gov

The this compound scaffold has been used to create curcumin analogs with antimicrobial properties. In one study, fifteen N-methyl-4-piperidone-derived monoketone curcuminoids (MKCs) were synthesized and tested against a panel of cariogenic (cavity-causing) bacteria and two Candida species. chemrxiv.orgmdpi.comresearchgate.net

The results showed that none of the compounds had significant antifungal activity against Candida krusei or Candida albicans at the tested concentrations. chemrxiv.orgmdpi.comresearchgate.net However, several of the analogs displayed moderate antibacterial activity against various strains of Streptococcus, which are implicated in dental caries. chemrxiv.orgmdpi.com The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to simpler acetone-derived curcuminoids. chemrxiv.orgmdpi.comresearchgate.net

Table 2: Antibacterial Activity of Select Monoketone Curcuminoids (MKCs) Derived from this compound

| Compound | Bacterial Strain | MIC Value (µg/mL) | Source |

|---|---|---|---|

| 1 (R=H) | S. salivarius | 250-500 | chemrxiv.orgmdpi.com |

| L. paracasei | 250-500 | chemrxiv.orgmdpi.com | |

| S. mitis | 250-500 | chemrxiv.orgmdpi.com | |

| S. sanguinis | 250-500 | chemrxiv.orgmdpi.com | |

| 10 (R=3,4,5-OMe) | L. paracasei | 250-500 | chemrxiv.orgmdpi.com |

| S. mitis | 250-500 | chemrxiv.orgmdpi.com | |

| S. sanguinis | 250-500 | chemrxiv.orgmdpi.com | |

| 13 (R=3-F) | S. mutans | 250-500 | chemrxiv.orgmdpi.com |

| S. mitis | 250-500 | chemrxiv.orgmdpi.com | |

| S. sanguinis | 250-500 | chemrxiv.orgmdpi.com |

Further research has shown that dispiropyrrolidines, synthesized through multi-component reactions involving 3,5-bis(arylidene)-4-piperidones, exhibit antifungal properties against Candida albicans. nih.gov

Curcumin is well-known for its anti-inflammatory effects, which are partly attributed to its ability to inhibit inflammatory pathways and the production of signaling molecules like nitric oxide (NO), TNF-α, and various interleukins. chemrxiv.orgnih.gov Synthetic diarylidene-N-methyl-4-piperidones (DANMPs), derived from this compound, have been developed as curcumin substitutes with improved drug-like properties. chemrxiv.orgchemrxiv.org

In vitro studies using RAW 264.7 macrophage cells, a standard model for inflammation research, demonstrated that these synthetic analogs can effectively reduce the levels of inflammatory markers and NO production in cells stimulated by lipopolysaccharide (LPS). chemrxiv.orgchemrxiv.org The anti-inflammatory effects of some of these compounds were found to be similar to or even better than those of curcumin. chemrxiv.orgchemrxiv.org The mechanism is believed to involve the inhibition of key inflammatory mediators such as IL-6 and TNF-α. nih.gov

The development of novel antimalarial agents is a critical area of medicinal chemistry. Research has shown that curcumin has anti-malarial properties against Plasmodium falciparum. nih.gov Building on this, synthetic mimics based on the this compound structure have been investigated for their anti-plasmodial activity. Studies on 3,5-bis{(E) arylidene}-N-methyl-4-piperidones have demonstrated their potential as antimalarials, showing in vitro potency against the malaria-causing parasite. nih.gov

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. acgpubs.org Donepezil, a leading drug for Alzheimer's treatment, features a piperidine ring as a crucial part of its structure, which is essential for its enzyme inhibitory activity. hilarispublisher.com

Consequently, the 4-piperidone (B1582916) scaffold is an attractive starting point for designing novel cholinesterase inhibitors. hilarispublisher.com Synthetic approaches have been developed to create analogues of Donepezil using substituted 4-piperidones. acs.orgkcl.ac.uk Research into a series of α,β-unsaturated carbonyl-based piperidinone derivatives revealed that these compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.org Certain compounds within the series showed potent and selective inhibition of AChE. acgpubs.org

Table 3: Cholinesterase Inhibition by Piperidinone Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 | acgpubs.org |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | AChE | 18.04 | acgpubs.org |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 | acgpubs.org |

These findings highlight the utility of the this compound framework in developing new therapeutic agents for neurodegenerative diseases. acgpubs.org

Hepatitis Virus Inhibitors

While direct synthesis of specific commercial hepatitis virus inhibitors using this compound is not extensively detailed in readily available literature, its derivatives have been a subject of research for their potential biological activities, including those relevant to liver disease. The piperidone scaffold is of significant interest in medicinal chemistry for developing antiviral agents. nih.gov

Research has focused on the synthesis of diarylidene-N-methyl-4-piperidone (DANMP) derivatives, which are curcumin analogues. researchgate.net Curcumin is a natural compound known for its anti-inflammatory and antioxidant properties, which are beneficial in managing liver inflammation, a key pathology in viral hepatitis. However, curcumin's therapeutic use is limited by poor solubility and bioavailability. nih.gov DANMP derivatives, synthesized from this compound, are being investigated as potential alternatives with improved characteristics. nih.gov

A Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes is used to produce these curcumin analogues. researchgate.net Studies on these synthesized compounds have demonstrated anti-inflammatory properties, showing a reduction in inflammatory markers and nitric oxide (NO) species in inflamed cells, with some derivatives showing efficacy similar to or better than curcumin without adverse effects on cell viability.

Below is a table of synthesized N-methyl-4-piperidone curcumin analogues and their cytotoxic activity against the T47D breast cancer cell line, which indicates their potential as biologically active molecules.

| Compound Name | Reactants | Yield | Cytotoxicity (IC50) |

| N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | N-methyl-4-piperidone, 2-chlorobenzaldehyde | 39% | 8 µg/mL |

| N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | N-methyl-4-piperidone, 3-bromobenzaldehyde | 66% | 4 µg/mL |

| N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | N-methyl-4-piperidone, 4-chlorobenzaldehyde | 40% | 45 µg/mL |

This data is based on cytotoxicity against T47D cells and suggests the biological activity of these derivatives, which is a prerequisite for any therapeutic agent, including antivirals. researchgate.net

Applications in Agrochemicals and Pesticides

This compound is cited as an intermediate in the production of agrochemicals. guidechem.com The piperidine structure is a component of various biologically active molecules used in agriculture. However, specific, publicly available research detailing the synthesis of named pesticides or agrochemicals directly from this compound is limited. Its role is generally as a starting material or building block which is then modified through various chemical reactions to produce the final active agrochemical product. guidechem.com

Applications in Dyes

In the field of dye manufacturing, this compound is used as an intermediate. guidechem.com It is also utilized in the formulation of inks and water-soluble paints as an amide penetrant in the aqueous carrier medium. lookchem.com The synthesis of certain polymers from this compound has been shown to produce colored materials, such as viscous, red solutions and yellow fibrous solids, indicating its potential as a chromophore precursor. rsc.org Despite these applications, detailed synthetic pathways for specific commercial dyes starting from this compound are not widely documented in available literature.

Computational Chemistry and Spectroscopic Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 1-Methyl-4-piperidone. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing deep insights into the compound's behavior at a molecular level.

DFT calculations have been instrumental in understanding the reaction mechanisms involving this compound. A notable example is the investigation of the aerobic α,β-dehydrogenation of this compound catalyzed by gold (Au) nanoparticles supported on a manganese oxide octahedral molecular sieve (OMS-2).

Theoretical studies using Au cluster models revealed that the reaction proceeds by sequentially cleaving the C–Hα and C–Hβ bonds. A key finding from these DFT calculations is the role of molecular oxygen (O₂). An O₂ molecule, upon adsorbing onto a negatively charged Au cluster, becomes sufficiently activated to abstract a hydrogen atom from the α-position of this compound. This process, termed indirect Hα abstraction by activated O₂, was found to be energetically more favorable than the direct abstraction of the hydrogen atom by the gold cluster itself. These mechanistic insights highlight the crucial role of the catalyst support and the oxidant in facilitating the C-H bond activation process.

DFT methods have been successfully employed to determine the structural properties of this compound. The molecule exists as two primary conformers: the equatorial form (1e), where the methyl group is in the equatorial position, and the axial form (1a), where it is in the axial position.

Synergistic studies combining Fourier transform microwave spectroscopy with DFT calculations have enabled a full structural characterization of the more stable equatorial form and have provided significant information about the axial isomer. The structures of both isomers have been optimized using various DFT functionals, including B3LYP and M06-2x, typically with the 6-311++G(d,p) basis set.

The computed rotational parameters from these DFT methods show excellent agreement with experimental values. Furthermore, theoretical calculations have been crucial in identifying the axial isomer by predicting the sign of the nuclear quadrupole coupling tensor elements, which aligns with experimental observations. While the computed and experimental geometries for the equatorial conformer are in fine agreement, minor deviations are observed in the dihedral angle of the carbonyl group relative to the ring. Experimental data suggests an energy difference of 11.9 kJ mol⁻¹ between the two isomers, a value that is well-corroborated by DFT computations.

| Computational Method | Predicted Enthalpy Difference (kJ mol⁻¹) |

|---|---|

| Experimental | 11.9 |

| MP2/6-311++G(d,p) | ~12.9 |

| B3LYP/6-311++G(d,p) | ~12.9 |

| M06-2x/6-311++G(d,p) | Corroborates experimental value |

This table presents the experimentally determined and computationally predicted energy difference between the equatorial and axial conformers of this compound, showing strong agreement between experimental and theoretical approaches.

The vibrational properties of this compound have been extensively studied using FT-IR and FT-Raman spectroscopy, with DFT calculations providing the basis for the interpretation and assignment of the observed vibrational modes. nist.gov The standard B3LYP functional combined with the 6-311G** basis set has been used for full structure optimization and force field calculations. nist.gov

There is a very good agreement between the simulated vibrational spectra and the experimental FT-IR and FT-Raman spectra. nist.gov Unambiguous vibrational assignments for the various modes have been proposed based on Potential Energy Distribution (PED) calculations. nist.gov This detailed vibrational analysis helps in understanding the dynamics of the molecular framework and the nature of its chemical bonds. nist.gov

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Methyl) | Symmetric and asymmetric stretching of C-H bonds in the methyl group. | 2800-3000 |

| C=O Stretch | Stretching of the carbonyl group bond. | ~1715 |

| C-N Stretch | Stretching of the carbon-nitrogen bonds within the piperidone ring. | 1050-1250 |

| Ring Deformation | Various bending and deformation modes of the piperidone ring. | Below 1000 |

This table summarizes key vibrational modes for piperidone derivatives and their typical wavenumber ranges as identified through combined experimental and DFT studies.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For piperidone derivatives, NBO analysis provides insights into charge delocalization and the stability of the molecule arising from hyperconjugative interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For piperidone derivatives, DFT calculations are used to determine the energies of these frontier orbitals. This analysis helps to predict the sites of nucleophilic and electrophilic attack and to understand the electronic transitions observed in UV-visible spectroscopy. orientjchem.org For instance, a study on 1-Methyl-2,6-diphenyl-piperidin-4-one calculated a HOMO-LUMO energy gap of 4.0588 eV. orientjchem.org

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. Detachment energy refers to the energy required to remove an electron from a negative ion; for a stable negative ion, this is equal to the electron affinity of the neutral molecule. The ionization energy (IE), or ionization potential, is a related concept representing the energy required to remove an electron from a neutral molecule to form a positive ion.

| Ionization Energy (eV) | Method | Comment |

|---|---|---|

| 8.3 | PE | - |

| 8.82 | PE | Vertical value |

| 8.71 | PE | Vertical value |

This table displays the experimentally measured ionization energies for this compound as reported in the NIST Chemistry WebBook. nist.gov

Local Reactivity Indices (Fukui and Parr Functions)

Computational chemistry provides powerful tools for predicting the reactivity of molecules. Local reactivity indices, such as Fukui and Parr functions, are derived from density functional theory (DFT) to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.